molecular formula C8H15ClN2O B11904433 (R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride

(R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride

Cat. No.: B11904433
M. Wt: 190.67 g/mol
InChI Key: CWBRHQWHOXMFTC-OGFXRTJISA-N
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Description

®-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride is a compound that features both azetidine and pyrrolidine rings. These nitrogen-containing heterocycles are of significant interest in medicinal chemistry due to their potential biological activities. The compound is often explored for its pharmacological properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride typically involves the construction of the azetidine and pyrrolidine rings followed by their coupling. One common method involves the reaction of azetidine with a pyrrolidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

®-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule .

Scientific Research Applications

®-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through these interactions, which can alter cellular pathways and lead to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride is unique due to its combination of azetidine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for more diverse interactions with molecular targets, potentially leading to more effective therapeutic applications .

Properties

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

IUPAC Name

azetidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride

InChI

InChI=1S/C8H14N2O.ClH/c11-8(10-4-1-5-10)7-2-3-9-6-7;/h7,9H,1-6H2;1H/t7-;/m1./s1

InChI Key

CWBRHQWHOXMFTC-OGFXRTJISA-N

Isomeric SMILES

C1CN(C1)C(=O)[C@@H]2CCNC2.Cl

Canonical SMILES

C1CN(C1)C(=O)C2CCNC2.Cl

Origin of Product

United States

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